molecular formula C22H33NO3 B14166033 (4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one CAS No. 4379-76-4

(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one

Cat. No.: B14166033
CAS No.: 4379-76-4
M. Wt: 359.5 g/mol
InChI Key: JLCADYKUNFKFDQ-QDJVIIKBSA-N
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Description

The compound (4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one is a complex organic molecule characterized by its unique indenoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

    Formation of the Indenoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indenoquinoline core.

    Functional Group Modifications:

    Final Assembly: The final step includes the coupling of the dimethyl groups and the completion of the tetradecahydro structure through hydrogenation or other reduction methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the indenoquinoline core can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-NH2) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indenoquinoline derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process. Additionally, the hydroxyethyl and acetyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one: shares similarities with other indenoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and the overall tetradecahydro structure, which confer distinct chemical and biological properties

Properties

CAS No.

4379-76-4

Molecular Formula

C22H33NO3

Molecular Weight

359.5 g/mol

IUPAC Name

(1S,3aS,3bS,9aR,9bS,11aS)-1-acetyl-6-(2-hydroxyethyl)-9a,11a-dimethyl-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-7-one

InChI

InChI=1S/C22H33NO3/c1-14(25)16-5-6-17-15-4-7-19-22(3,18(15)8-10-21(16,17)2)11-9-20(26)23(19)12-13-24/h7,15-18,24H,4-6,8-13H2,1-3H3/t15-,16+,17-,18-,21+,22+/m0/s1

InChI Key

JLCADYKUNFKFDQ-QDJVIIKBSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)N4CCO)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4CCO)C)C

Origin of Product

United States

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